molecular formula C11H15NO2 B556798 2-Amino-3-(2,6-dimethylphenyl)propanoic acid CAS No. 132466-22-9

2-Amino-3-(2,6-dimethylphenyl)propanoic acid

Cat. No. B556798
M. Wt: 193.24 g/mol
InChI Key: VEQOZHOWFAVBOO-UHFFFAOYSA-N
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Description

“2-Amino-3-(2,6-dimethylphenyl)propanoic acid” is a compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 . It is also known by its IUPAC name, (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid .


Molecular Structure Analysis

The InChI code for “2-Amino-3-(2,6-dimethylphenyl)propanoic acid” is 1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 . This indicates that the compound has a chiral center at the 2-position of the propanoic acid moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-(2,6-dimethylphenyl)propanoic acid” include a molecular weight of 193.24 g/mol, a computed XLogP3-AA value of -0.7, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 193.110278721 g/mol, and the topological polar surface area is 63.3 Ų .

Scientific Research Applications

  • Structural Analysis: In a study by Gowda et al. (2009), the molecular structure of a closely related compound, N-(2,6-Dimethylphenyl)succinamic acid, was analyzed, revealing insights into the molecular packing and hydrogen bonding of these types of compounds (Gowda et al., 2009).

  • Polymorphism and Co-crystal Formation: Zhoujin et al. (2022) examined the polymorphism of 2-((2,6-Dichlorophenyl)amino)benzoic acid and its analogs, providing valuable information for the development of non-steroidal anti-inflammatory drugs (Zhoujin et al., 2022).

  • Drug Development: Asada et al. (2010) synthesized and evaluated 3-(2-aminocarbonylphenyl)propanoic acid analogs for their binding affinity and antagonist activity on EP3 receptors, contributing to rational drug design (Asada et al., 2010).

  • Antimicrobial Properties: Dokorou et al. (2004) explored phenylorganotin derivatives of 2-[(2,6-dimethylphenyl)amino]benzoic acid, revealing their potential as antimycobacterial agents (Dokorou et al., 2004).

  • Conformational Studies: Nitek et al. (2020) conducted crystal structure analyses of related compounds, shedding light on their conformational behaviors in different environments (Nitek et al., 2020).

  • Immunobiological Activity: Doláková et al. (2005) investigated 2-Amino-3-(purin-9-yl)propanoic acid derivatives for their immunostimulatory and immunomodulatory potency, enhancing the understanding of such compounds in biological systems (Doláková et al., 2005).

  • Chiral Separation Techniques: Ilisz et al. (2009) reported on the use of certain chiral stationary phases for the enantioseparation of beta-amino acids, including those related to 2-Amino-3-(2,6-dimethylphenyl)propanoic acid (Ilisz et al., 2009).

properties

IUPAC Name

2-amino-3-(2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQOZHOWFAVBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281551
Record name 2-amino-3-(2,6-dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2,6-dimethylphenyl)propanoic acid

CAS RN

132466-22-9
Record name 2-amino-3-(2,6-dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(2,6-dimethylphenyl)propanoic acid
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Citations

For This Compound
1
Citations
R Berkecz, ARM Hyyryläinen, F Fülöp… - Journal of mass …, 2010 - Wiley Online Library
Chiral discrimination of seven enantiomeric pairs of β‐3‐homo‐amino acids was studied by using the kinetic method and trimeric metal‐bound complexes, with natural and unnatural α‐…

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